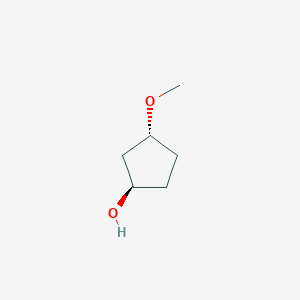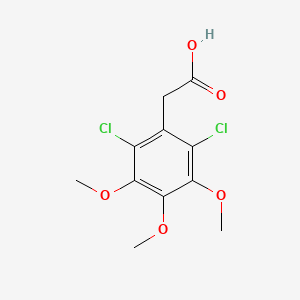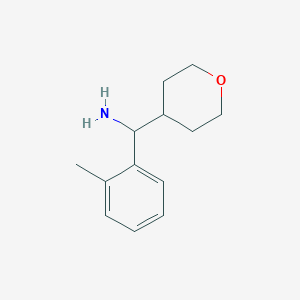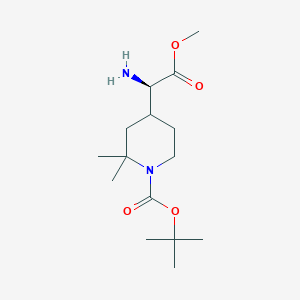
trans-3-Methoxycyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Methoxycyclopentanol: is an organic compound with the molecular formula C6H12O2 It is a cyclopentane derivative where a methoxy group is attached to the third carbon atom in the trans configuration relative to the hydroxyl group on the same carbon ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxycyclopentanol typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of a cyclopentane ring, which can be achieved through various cyclization reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and functionalization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: trans-3-Methoxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming methoxycyclopentane.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of methoxycyclopentanone or methoxycyclopentanal.
Reduction: Formation of methoxycyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: trans-3-Methoxycyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic systems for various organic transformations.
Biology:
Biochemical Studies: The compound is used in studies to understand the behavior of methoxy and hydroxyl groups in biological systems.
Medicine:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of trans-3-Methoxycyclopentanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. These interactions can affect the compound’s solubility, stability, and overall chemical properties.
類似化合物との比較
3-Methylcyclopentanol: Similar in structure but with a methyl group instead of a methoxy group.
3-Hydroxycyclopentanol: Lacks the methoxy group, having only a hydroxyl group.
Uniqueness:
Structural Differences: The presence of both methoxy and hydroxyl groups in trans-3-Methoxycyclopentanol provides unique reactivity and properties compared to similar compounds.
Applications: Its unique structure makes it suitable for specific applications in synthesis, catalysis, and material science.
特性
分子式 |
C6H12O2 |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
(1R,3R)-3-methoxycyclopentan-1-ol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChIキー |
DYTJEQBUSOPLJD-PHDIDXHHSA-N |
異性体SMILES |
CO[C@@H]1CC[C@H](C1)O |
正規SMILES |
COC1CCC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)

![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)

![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)



![7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
